![molecular formula C6H3BrFNO2 B1529918 2-Bromo-4-fluoronicotinic acid CAS No. 1060809-35-9](/img/structure/B1529918.png)
2-Bromo-4-fluoronicotinic acid
Overview
Description
“2-Bromo-4-fluoronicotinic acid” is a chemical compound that falls under the category of Pyridines . Its IUPAC name is “2-Bromo-4-fluoropyridine-3-carboxylic acid” and it has a molecular weight of 220 and a molecular formula of C6H3BrFNO2 . The compound is solid in its physical state .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: C1=CN=C(C(=C1F)C(=O)O)Br
. It has a complexity of 167, a covalently-bonded unit count of 1, and no defined atom stereocenter count . The exact mass of the compound is 218.93312 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a topological polar surface area of 50.2 Ų . It has an exact mass of 218.93312 and a heavy atom count of 11 .
Scientific Research Applications
Synthesis Methodologies
2-Bromo-4-fluoronicotinic acid and its derivatives play a crucial role in the synthesis of pharmaceutical and biochemical compounds. A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the importance of such compounds in the synthesis of non-steroidal anti-inflammatory and analgesic materials. This synthesis demonstrates the challenges and solutions in creating these compounds, emphasizing their utility in large-scale production despite the high costs and toxicity associated with traditional methods (Qiu et al., 2009).
Chemical Transformations
Versatile synthesis approaches for creating 3,5-disubstituted 2-fluoropyridines and 2-pyridones from 5-bromo-2-fluoro-3-pyridylboronic acid demonstrate the adaptability of this compound derivatives in chemical transformations. These processes enable the production of complex molecules with high yields, showcasing the compound's significant role in developing new chemical entities (Sutherland & Gallagher, 2003).
Electrocatalysis and Environmental Applications
The electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine underlines the environmental significance of these reactions. Such processes offer a green alternative to traditional synthetic routes by utilizing less hazardous conditions and materials, further demonstrating the compound's utility in sustainable chemistry and environmental protection (Gennaro et al., 2004).
Fluorescence and Sensing Technologies
Innovative applications in fluorescence-based technologies and sensing are also evident. The development of genetically encoded fluorescent ribonucleic acids (RNAs) for imaging RNA trafficking in live cells showcases the potential of this compound derivatives in biomedical research. These fluorescent RNA–fluorophore complexes extend the utility of this technology in live cell imaging, offering new avenues for biological and medical investigations (Filonov et al., 2014).
properties
IUPAC Name |
2-bromo-4-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXAOLDIWMIJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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